Borapetoside E Borapetoside E Borapetoside E is a natural product found in Tinospora crispa with data available.
Brand Name: Vulcanchem
CAS No.: 151200-49-6
VCID: VC0211229
InChI: InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1
SMILES: CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula: C27H36O11
Molecular Weight: 536.6

Borapetoside E

CAS No.: 151200-49-6

Cat. No.: VC0211229

Molecular Formula: C27H36O11

Molecular Weight: 536.6

* For research use only. Not for human or veterinary use.

Borapetoside E - 151200-49-6

Specification

CAS No. 151200-49-6
Molecular Formula C27H36O11
Molecular Weight 536.6
IUPAC Name methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate
Standard InChI InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1
SMILES CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O
Canonical SMILES CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O
Appearance Powder

Introduction

Chemical Properties and Structure

Borapetoside E (C27H36O11) is a clerodane diterpenoid with a molecular weight of 536.6 g/mol . It is identified by the CAS registry number 151200-49-6 . The compound possesses a complex structure characterized by a clerodane skeleton with a furan ring and a glucose moiety. The systematic IUPAC name is methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate .

The chemical structure features several chiral centers that contribute to its specific three-dimensional configuration and biological activity. The molecular formula can be represented in SMILES notation as COC(=O)C1=CCC[C@H]2C@(CC@Hc3ccoc3)[C@H]3CC@H[C@@]12C .

Table 1: Chemical Properties of Borapetoside E

PropertyValueReference
Molecular FormulaC27H36O11
Molecular Weight536.6 g/mol
CAS Number151200-49-6
InChIKeyXMDFFEJAGQDGJG-BASNXHBHSA-N
Physical StateAmorphous powder
NMR Data (13C)16.46 (C-1, CH2), 24.17 (C-2, CH2), 142.37 (C-3, CH), 134.30 (C-4, C), etc.

Natural Source and Extraction

Borapetoside E is primarily isolated from Tinospora crispa (L.) Hook. f. & Thomson, a climbing plant belonging to the Menispermaceae family . This plant has been traditionally used in various Asian countries for the treatment of diabetes, among other conditions . The compound is extracted from the stems of the plant, which contain several bioactive components including other borapetosides (A-F), borapetols, and clerodane furanoditerpenoids .

Isolation of Borapetoside E typically involves extraction of the plant material with organic solvents followed by chromatographic separation and purification techniques. The compound has been identified as one of the major bioactive components contributing to the antidiabetic properties of Tinospora crispa .

Interestingly, T. crispa contains various other structurally related compounds, including borapetosides A-D and F, which also exhibit biological activities . The presence of Borapetoside E in the aqueous extracts of the plant suggests its potential contribution to the traditional medicinal applications of T. crispa decoctions .

Pharmacological Activities

Anti-diabetic Effects

Borapetoside E has demonstrated significant anti-hyperglycemic activity in animal models of diabetes. In a landmark study, Xu et al. (2017) reported that Borapetoside E markedly improved hyperglycemia in high-fat-diet (HFD)-induced obese mice . The compound significantly reduced serum glucose levels in a dose-dependent manner in both alloxan-induced hyperglycemic mice and db/db type 2 diabetic mice .

The anti-diabetic effects of Borapetoside E appear to be mediated through multiple mechanisms. It improves insulin sensitivity, enhances glucose utilization, and reduces hepatic gluconeogenesis . Notably, the glucose-lowering effects of Borapetoside E were comparable to or better than the widely used anti-diabetic drug metformin in experimental models .

Effects on Lipid Metabolism

Beyond its anti-hyperglycemic properties, Borapetoside E exhibits beneficial effects on lipid metabolism. Treatment with Borapetoside E in HFD-induced obese mice resulted in significant improvement in hyperlipidemia and hepatic steatosis . The compound suppressed the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue .

These findings suggest that Borapetoside E could potentially be effective in managing dyslipidemia associated with metabolic disorders. The dual action on glucose and lipid metabolism positions it as a promising candidate for the treatment of metabolic syndrome and its complications.

Other Biological Activities

In addition to its effects on glucose and lipid metabolism, Borapetoside E has been reported to increase oxygen consumption in obese mice, suggesting potential effects on energy expenditure . This property could contribute to its beneficial effects in obesity management.

ActivityExperimental ModelEffectsReference
Anti-hyperglycemicHFD-induced obese miceReduced serum glucose levels
Anti-hyperglycemicAlloxan-induced hyperglycemic miceDose-dependent reduction in serum glucose
Anti-hyperglycemicdb/db type 2 diabetic miceImproved hyperglycemia
Insulin sensitizingHFD-induced obese miceImproved insulin resistance
HypolipidemicHFD-induced obese miceReduced hyperlipidemia
HepatoprotectiveHFD-induced obese miceReduced hepatic steatosis
MetabolicHFD-induced obese miceIncreased oxygen consumption

Mechanism of Action

The molecular mechanisms underlying the pharmacological effects of Borapetoside E have been investigated in several studies. The compound appears to exert its effects through multiple pathways:

Regulation of Lipid Metabolism

Borapetoside E suppresses the expression of sterol regulatory element binding proteins (SREBPs), which are key transcription factors regulating lipid synthesis . By inhibiting SREBPs, Borapetoside E downregulates the expression of genes involved in lipogenesis in the liver and adipose tissue, leading to reduced lipid accumulation and improved hyperlipidemia .

Comparison with Other Borapetosides

Tinospora crispa contains several clerodane diterpenoids, including borapetosides A-F, borapetols A and B, and columbin . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Table 3: Comparison of Borapetoside E with Other Compounds from Tinospora crispa

CompoundKey Structural FeaturesReported ActivitiesReference
Borapetoside EClerodane diterpenoid with furan ring and glucose moietyAnti-hyperglycemic, hypolipidemic
Borapetoside CRelated clerodane structureHypoglycemic effect via insulin receptor, protein kinase, and glucose transporter-2 pathway
Borapetoside ARelated clerodane structureHypoglycemic effect, increases glycogen level in skeletal muscle
Borapetol BDifferent diterpenoid structureAnti-diabetic activity, stimulates insulin secretion

Borapetoside C, which has been more extensively studied than Borapetoside E, increases glucose utilization in peripheral tissues and decreases hepatic gluconeogenesis through the insulin receptor, protein kinase, and glucose transporter-2 pathway . Borapetoside A has been shown to increase glycogen levels in skeletal muscle and liver, suggesting enhancement of glucose utilization .

While all these compounds demonstrate anti-diabetic properties, Borapetoside E appears to have broader metabolic effects, particularly on lipid metabolism, making it potentially more versatile for the management of metabolic syndrome .

Future Research Directions

Despite the promising findings on Borapetoside E, several areas require further investigation:

Detailed Molecular Mechanisms

More comprehensive studies are needed to elucidate the specific molecular targets and signaling pathways affected by Borapetoside E, particularly regarding its effects on glucose metabolism and insulin sensitivity.

Clinical Trials

To date, studies on Borapetoside E have been limited to animal models. Clinical trials are necessary to evaluate its efficacy and safety in humans with diabetes, hyperlipidemia, or metabolic syndrome.

Structure-Activity Relationships

Investigation of structure-activity relationships among the various borapetosides could provide insights for the development of more potent and selective derivatives with enhanced therapeutic properties.

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